molecular formula C7H13NO2 B12436917 1,3,3-Trimethylazetidine-2-carboxylic acid

1,3,3-Trimethylazetidine-2-carboxylic acid

Cat. No.: B12436917
M. Wt: 143.18 g/mol
InChI Key: HXNVUABYXPERHK-UHFFFAOYSA-N
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Description

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid: is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 2,2-dimethylpropanal and ammonia.

    Cyclization: The key step involves the cyclization of the intermediate to form the azetidine ring. This can be achieved through various methods, including

    Functional Group Transformation:

Industrial Production Methods

In an industrial setting, the production of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted azetidines depending on the reagents used.

Scientific Research Applications

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1,3,3-trimethylazetidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (2S)-1,3,3-trimethylazetidine-2-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

    Structural Features: The presence of the carboxylic acid group in (2S)-1,3,3-trimethylazetidine-2-carboxylic acid imparts unique chemical reactivity and potential biological activity.

    Applications: Its specific structure makes it suitable for applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1,3,3-trimethylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10)

InChI Key

HXNVUABYXPERHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1C(=O)O)C)C

Origin of Product

United States

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